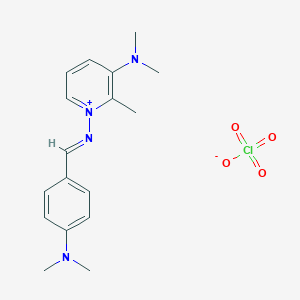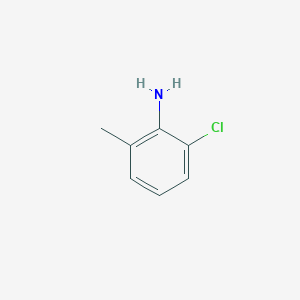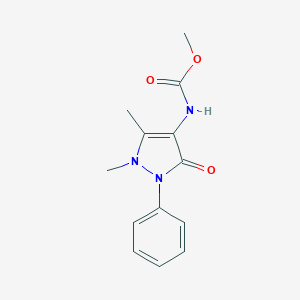
MDCC
Vue d'ensemble
Description
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin is a fluorescent compound widely used in biochemical and biophysical research. It is known for its thiol-reactive properties, making it an excellent probe for protein labeling and fluorescence-based assays . The compound’s unique structure allows it to be used in various applications, including real-time measurements of enzymatic reactions and fluorescence energy transfer experiments .
Applications De Recherche Scientifique
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction kinetics.
Biology: Employed in protein labeling and tracking cellular processes through fluorescence microscopy.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin typically involves the reaction of 7-diethylaminocoumarin with maleimidoethyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves:
- Dissolving 7-diethylaminocoumarin in an appropriate solvent.
- Adding maleimidoethyl isocyanate to the solution.
- Stirring the mixture at a specific temperature for a set duration.
- Purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin primarily undergoes substitution reactions due to its thiol-reactive nature . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve thiol-containing compounds under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions with thiol-containing compounds, the product is a thiol-conjugated coumarin derivative .
Mécanisme D'action
The compound exerts its effects through its thiol-reactive maleimide group, which forms covalent bonds with thiol groups on proteins . This reaction is highly specific and efficient, making it ideal for labeling proteins without affecting their function. The fluorescence properties of the coumarin moiety allow for real-time monitoring of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
- 7-Diethylamino-3-(4-iodoacetamidophenyl)-4-methylcoumarin
- 7-Diethylamino-4-methylcoumarin
Uniqueness
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin stands out due to its specific thiol-reactive properties and high fluorescence efficiency. These characteristics make it particularly useful for applications requiring precise and sensitive detection of thiol-containing biomolecules .
Propriétés
IUPAC Name |
7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPRUQVJIJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166097 | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156571-46-9 | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is MDCC used to study Marek's Disease?
A1: this compound is not a therapeutic agent for Marek's Disease. It serves as a tool in research, specifically in studying the kinetics of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis and a target for anti-cancer drugs. [] By attaching this compound to a modified DHFR, researchers can track conformational changes in the enzyme upon binding to inhibitors, providing insights into drug-target interactions. []
Q2: Does this compound directly interact with the Marek's Disease Virus (MDV)?
A2: The provided research does not indicate a direct interaction between this compound and MDV.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research does not explicitly state the molecular formula and weight of this compound, its full chemical name, 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, allows for their calculation based on the constituent atoms.
Q4: How does this compound perform as a fluorescent probe?
A4: this compound exhibits changes in its fluorescence properties upon binding to specific targets. This property is leveraged to monitor dynamic interactions in proteins, such as conformational changes in DHFR. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


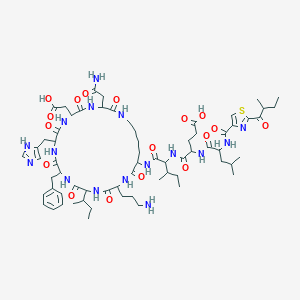
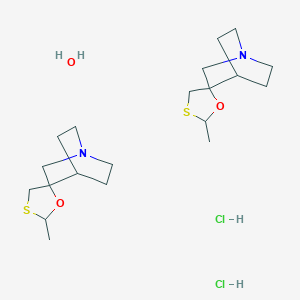
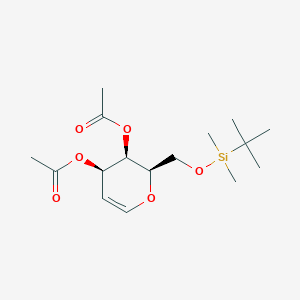
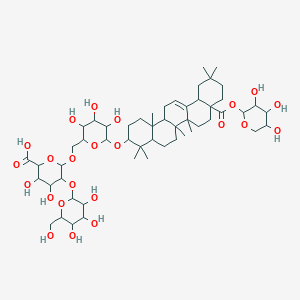


![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)

